molecular formula C10H10N2O2 B1223245 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-53-1

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1223245
CAS No.: 81438-53-1
M. Wt: 190.2 g/mol
InChI Key: BDKHWMQAUGGNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a carboxylic acid functional group, making it a valuable scaffold for drug discovery and development .

Biochemical Analysis

Biochemical Properties

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that affect the function of these biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antibacterial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the therapeutic potential of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments . The distribution of this compound can affect its efficacy and toxicity, making it important to study these processes in detail .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities .

Scientific Research Applications

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a key scaffold for the development of new drugs targeting various diseases, including tuberculosis (TB). Studies have shown that derivatives of this compound exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .

In addition to its use in drug discovery, this compound is also employed in the synthesis of complex organic molecules and as a building block for the development of novel materials with unique properties .

Properties

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-12-8(5-6)11-7(2)9(12)10(13)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKHWMQAUGGNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371233
Record name 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81438-53-1
Record name 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81438-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (6.4 g, 29.3 mmol) was dissolved in 75 mL of ethanol (95%), 1 M LiOH (60 mL, 60 mmol) was added and reaction was heated to reflux for 36 hours. The resulting solution was concentrated to dryness and then made acidic (pH˜2-3) with the addition of 4 N HCl; resulting solids were collected by filtration and rigorously dried to give 4.6 grams (82%) of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, an off-white solid. mp 180-183° C.; 1H NMR (300 MHz, CD3OD) δ 9.52 (d, J=7.1 Hz, 1H), 7.73 (td, J=1.8, 0.9, 0.9 Hz, 1H), 7.48 (dd, J=7.1, 1.3 Hz, 1H), 2.81 (s, 3H), 2.63 (s, 3H). HRMS (EI), M+1 calcd. for C10H11N2O2, 191.0815; found 191.0837. Retention time=0.6-0.7 minutes (mobile phase: 60% water:acetonitrile).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 4
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Customer
Q & A

Q1: What makes 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid interesting for anti-tuberculosis drug development?

A1: While the provided research abstract doesn't delve into the specific properties of this compound in isolation, its selection for conjugation with piperazino-1,3-benzothiazin-4-ones (pBTZs) and 7-phenylacetyl cephalosporins suggests potential for enhancing the anti-tuberculosis activity of these compounds. Further investigation into the structure-activity relationship of these conjugates is needed to understand the specific contributions of this compound.

Q2: What kind of research is being done on these conjugates?

A2: The research focuses on designing, synthesizing, and evaluating the anti-tuberculosis activity of conjugates where this compound is linked to pBTZs and 7-phenylacetyl cephalosporins. This suggests an exploration of novel chemical entities with potentially improved efficacy against tuberculosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.